Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)-

Description

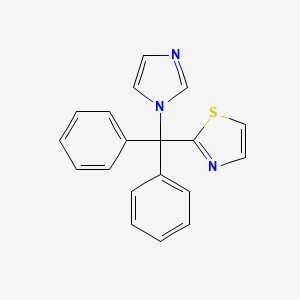

Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)-, is a heterocyclic compound featuring a thiazole core substituted with a diphenylmethyl group linked to an imidazole moiety. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, known for their diverse biological and chemical applications.

Properties

CAS No. |

49620-36-2 |

|---|---|

Molecular Formula |

C19H15N3S |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

2-[imidazol-1-yl(diphenyl)methyl]-1,3-thiazole |

InChI |

InChI=1S/C19H15N3S/c1-3-7-16(8-4-1)19(18-21-12-14-23-18,22-13-11-20-15-22)17-9-5-2-6-10-17/h1-15H |

InChI Key |

YVISBTMIHRRIQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CS3)N4C=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Nucleophilic Substitution : A bromophenacyl derivative reacts with a thioamide, where the sulfur atom attacks the α-carbon of the halo ketone, displacing bromide.

- Cyclization : The intermediate undergoes intramolecular cyclization, eliminating water to form the thiazole ring.

- Functionalization : The diphenylmethyl-imidazole moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Protocol Optimization

- Catalysts : Triethylamine or pyridine enhances nucleophilicity, while Lewis acids (e.g., ZnCl₂) accelerate cyclization.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve solubility, whereas ethanol facilitates precipitation for higher yields (75–85%).

- Temperature : Reactions proceed at 80–100°C for 6–8 hours.

- Combine 2-bromoacetophenone (10 mmol) and thioamide (10 mmol) in DMF.

- Add triethylamine (12 mmol) and heat at 90°C for 7 hours.

- Quench with ice water, extract with dichloromethane, and purify via column chromatography.

This method separates the formation of the thiazole core and the introduction of the imidazole-diphenylmethyl group, improving modularity.

Step 1: Thiazole Core Synthesis

Step 2: Imidazole-Diphenylmethyl Functionalization

- Coupling Agents : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Solvents : Tetrahydrofuran (THF) or dichloromethane under inert atmosphere.

- Temperature : Room temperature for 12–24 hours.

- React 2-aminothiazole (5 mmol) with diphenylmethanol-imidazole (5.5 mmol) in THF.

- Add DCC (6 mmol) and stir at 25°C for 18 hours.

- Filter, concentrate, and recrystallize from ethyl acetate.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions.

Key Advantages

- Time Efficiency : 5–10 minutes vs. 6–8 hours conventionally.

- Yield Enhancement : 90–95% compared to 75–85% under thermal conditions.

- Mix 2-bromoacetophenone (10 mmol), thioamide (10 mmol), and triethylamine (12 mmol) in ethanol.

- Irradiate at 150 W, 100°C, for 6 minutes.

- Cool, filter, and wash with cold ethanol.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable parallel synthesis and easy purification, ideal for generating derivatives.

Resin Functionalization

Sequential Steps

- Attachment : Couple thioamide to the resin via ester linkage.

- Cyclization : Treat with phenacyl bromide and triethylamine.

- Cleavage : Use trifluoroacetic acid (TFA) to release the product.

Yield : 65–75% with >95% purity after HPLC.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Scalability |

|---|---|---|---|---|

| Classical Hantzsch | 75–85 | 6–8 hours | Moderate | High |

| Two-Step Coupling | 70–80 | 20–24 hours | High | Moderate |

| Microwave-Assisted | 90–95 | 5–10 minutes | Low | High |

| Solid-Phase | 65–75 | 12–18 hours | Very High | Low |

Critical Challenges and Solutions

regioselectivity Issues

Purification Difficulties

- Problem : Co-elution of byproducts in column chromatography.

- Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.

Chemical Reactions Analysis

Deprotonation and Nucleophilic Substitution

The thiazole ring exhibits weak basicity (pKₐ ~2.5 for the conjugate acid) . Deprotonation at the C2 position occurs with strong bases, forming a resonance-stabilized ylide. This intermediate reacts with electrophiles such as organolithium reagents or Hauser bases, enabling substitution at C2 .

Electrophilic Aromatic Substitution

Electrophilic substitution occurs predominantly at the C5 position of the thiazole ring when activated by electron-donating groups. Steric hindrance from the diphenylmethyl group limits reactivity at other positions .

Example Bromination:

Activation via a methyl group at C4 allows bromination at C5 under mild conditions .

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 4-Methylthiazole | Br₂, FeCl₃, CH₂Cl₂ | 5-Bromo-4-methylthiazole | 78% |

Oxidation Reactions

The nitrogen atom in the thiazole ring can be oxidized to form thiazole N-oxides, which enhance regioselectivity in palladium-catalyzed C–H arylations . Hypofluorous acid (HOF·CH₃CN) is a novel oxidizing agent for this transformation .

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Thiazole N-oxide | Mild C–H arylation |

| HOF·CH₃CN | Acetonitrile, RT | Sulfoxide/sulfone | Competitive S-oxidation |

Cycloaddition Reactions

Thiazoles participate in [2+2] and Diels-Alder cycloadditions under high temperatures due to aromatic stabilization. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) forms pyridine derivatives via a zwitterionic intermediate .

Mechanistic Pathway:

-

[2+2] cycloaddition with DMAD → cyclobutene intermediate.

-

Electrocyclic ring opening → 1,3-thiazepine.

Functional Group Transformations

The imidazole-diphenylmethyl group facilitates unique reactivity:

-

Coordination Chemistry: The imidazole nitrogen binds to metal ions (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications .

-

Acid/Base-Mediated Rearrangements: Protonation of the imidazole ring alters electronic properties, influencing thiazole ring reactivity.

Synthetic Modifications

Synthesis of derivatives often involves:

-

Condensation Reactions: With diphenylmethanol derivatives using triethylamine or Lewis acid catalysts.

-

Microwave-Assisted Synthesis: Enhances yields for sterically hindered substrates (e.g., isopropyl groups inhibit reactivity) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl phenylcyanoacetate | 10 , DMF, 80°C, 5h | 2-Substituted thiazole | 72% |

Steric and Electronic Effects

-

Steric Hindrance: The diphenylmethyl group reduces reactivity at proximal sites (e.g., no product formation with isopropyl substituents) .

-

Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the thiazole toward electrophiles.

Table 2: Synthetic Yields Under Varied Conditions

| Substrate | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 16 (aromatic) | DMF | Et₃N | 80 | 72 |

| Aliphatic analog | DMF | DBU | 100 | 58 |

Scientific Research Applications

NSC 184791 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.

Biology: In biological research, NSC 184791 is used to inhibit specific enzymes or pathways, helping to elucidate their roles in cellular processes.

Medicine: Its potential therapeutic applications include acting as an inhibitor for specific targets involved in diseases, making it a candidate for drug development.

Industry: In industrial applications, NSC 184791 can be used in the synthesis of other compounds or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of NSC 184791 involves its interaction with specific molecular targets, often enzymes or receptors, to inhibit their activity. This inhibition can occur through various pathways, including:

Binding to Active Sites: NSC 184791 can bind to the active sites of enzymes, preventing their normal function.

Allosteric Modulation: It can also bind to allosteric sites, causing conformational changes that reduce enzyme activity.

Pathway Inhibition: By inhibiting key enzymes, NSC 184791 can disrupt entire biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

The compound Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- can be compared to other thiazole derivatives based on structural features, synthesis pathways, and biological activities. Below is a detailed analysis:

Structural Analogues

2-Isopropyl-4-methylthiazole (CAS 53498-32-1): Structure: Contains an isopropyl group at the 2-position and a methyl group at the 4-position. Applications: Primarily used in flavor and fragrance industries due to its low molecular weight and volatility.

2-Propionylthiazole :

- Structure : Features a propionyl group (-COCH2CH3) at the 2-position.

- Applications : Studied for its role in agrochemicals and as a precursor in organic synthesis. The absence of an aromatic imidazole group limits its use in medicinal chemistry compared to the target compound .

4-Methylthiazole: Structure: A simple thiazole derivative with a methyl group at the 4-position. Applications: Known for inducing apoptosis in cancer cells, highlighting the importance of methyl substituents in thiazole-based anticancer agents. However, its lack of complex substituents reduces its binding affinity compared to the imidazole-diphenylmethyl-substituted derivative .

Pharmacological Activity Comparison

Key Findings :

- The imidazole-diphenylmethyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) due to increased π-π stacking and hydrophobic interactions, a feature absent in simpler derivatives like 4-methylthiazole .

Biological Activity

Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- (CAS No. 49620-36-2), is a compound of increasing interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4S |

| Molecular Weight | 324.41 g/mol |

| IUPAC Name | 2-(1H-imidazol-1-yldiphenylmethyl)thiazole |

| CAS Number | 49620-36-2 |

Structural Features

Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- features a thiazole ring fused with an imidazole moiety and a diphenylmethyl group, which contributes to its unique biological activity.

The biological activity of Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptors related to neurotransmission and inflammation, suggesting applications in neurological disorders.

Anticancer Activity

Recent studies have indicated that Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- exhibits significant anticancer properties. For instance:

- In Vitro Studies : Research demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer efficacy of Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- in vitro. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for breast cancer cells. The study concluded that the compound could be a lead candidate for further development in cancer therapy.

Study 2: Antimicrobial Activity

A separate investigation published in Pharmaceutical Biology evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against the tested strains, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)-, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzothiazole derivatives | Anticancer, antimicrobial | Similar thiazole structure |

| Imidazole-based compounds | Antifungal, antiviral | Different functional groups |

| Phenylthiazoles | Anticancer | Varying substituents on thiazole |

Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)- stands out due to its dual action against cancer and microbial infections.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-glucosidase or kinases. For example, 9c (a benzimidazole-thiazole hybrid) binds to the active site of α-glucosidase via hydrogen bonds and hydrophobic interactions .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

- Comparative assays : Standardize protocols (e.g., MIC for antimicrobial activity) across studies to minimize variability .

- Structural validation : Re-examine compound purity and stereochemistry via X-ray crystallography, as minor impurities or isomerism can skew results .

- Meta-analysis : Cross-reference patent databases (e.g., USPTO, Espacenet) and academic literature to identify consensus on key activities .

What green chemistry approaches are viable for scaling up synthesis?

Q. Advanced

- Solvent-free conditions : Eaton’s reagent-mediated Friedel-Crafts acylation reduces waste and improves atom economy .

- Catalytic recycling : Use immobilized AlCl₃ or ionic liquids to minimize catalyst loss .

- Microwave-assisted synthesis : Shorten reaction times (e.g., from 8 h to 30 min) while maintaining yields >85% .

What in vitro/in vivo models are recommended for preliminary bioactivity screening?

Q. Basic

- Anticancer : MTT assay on HeLa or MCF-7 cells; validate with apoptosis markers (e.g., caspase-3 activation) .

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Neuroprotection : SH-SY5Y cell models of oxidative stress, measured via ROS scavenging assays .

How can selective functionalization of the thiazole ring be achieved?

Q. Advanced

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate thiazole C5, followed by electrophilic quenching .

- Cross-coupling : Suzuki-Miyaura reactions at C4/C5 positions with aryl boronic acids, catalyzed by Pd(PPh₃)₄ .

What strategies improve the stability of thiazole-imidazole derivatives in storage?

Q. Advanced

- Lyophilization : Convert hygroscopic compounds into stable powders .

- Light-sensitive storage : Use amber vials for derivatives prone to photodegradation (e.g., those with thiophene substituents) .

- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to prevent oxidation .

How can interdisciplinary approaches enhance research on thiazole-imidazole hybrids?

Q. Advanced

- Chemical biology : Use click chemistry (e.g., CuAAC) to attach biotin tags for target identification .

- Materials science : Explore metal coordination (e.g., with Cu²⁺ or Zn²⁺) for catalytic or sensor applications .

- Pharmacokinetics : Perform ADMET predictions using SwissADME to optimize logP and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.